N-DesmethylZolmitriptan-d3Hydrochloride

Bioanalysis LC-MS/MS Method Validation

N-DesmethylZolmitriptan-d3 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS) engineered for the precise LC-MS/MS quantification of the active Zolmitriptan metabolite. Its +3.02 Da mass shift and >98% isotopic purity ensure co-elution with the target analyte while eliminating matrix-effect variability, meeting FDA/EMA bioanalytical validation mandates. Unlike unlabeled analogs or structurally distinct alternatives, this deuterated form guarantees extraction recovery parity and ionization consistency in complex biomatrices, making it indispensable for clinical pharmacokinetic, bioequivalence, and drug-drug interaction studies.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
Cat. No. B12296531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-DesmethylZolmitriptan-d3Hydrochloride
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl
InChIInChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H
InChIKeyCLBOBSSVQZRPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-DesmethylZolmitriptan-d3 Hydrochloride: Key Compound Attributes for Bioanalytical and Pharmacokinetic Research


N-DesmethylZolmitriptan-d3 Hydrochloride is a deuterium-labeled analog of N-Desmethyl Zolmitriptan, the primary active metabolite of the anti-migraine drug Zolmitriptan [1]. This isotopically labeled compound is specifically synthesized for use as an internal standard in quantitative mass spectrometry-based assays [2]. Its core utility lies in its near-identical physicochemical properties to the unlabeled analyte, N-Desmethyl Zolmitriptan, while possessing a distinct mass shift due to the incorporation of three deuterium atoms. This enables precise correction for matrix effects, extraction variability, and ionization efficiency fluctuations inherent to complex biological sample analysis.

The Critical Role of Isotopic Purity: Why N-DesmethylZolmitriptan-d3 Hydrochloride is Not Interchangeable with Unlabeled or Alternative Internal Standards


In quantitative bioanalysis, using a non-isotopic internal standard or an unlabeled analog can introduce significant analytical error due to differential extraction recovery and variable ionization efficiency in the mass spectrometer source . N-DesmethylZolmitriptan-d3 Hydrochloride overcomes this by co-eluting with the target analyte (N-Desmethyl Zolmitriptan) under chromatographic conditions while being spectrometrically distinguishable. Substituting it with the unlabeled compound (N-Desmethyl Zolmitriptan) or a structurally distinct compound like paroxetine, which was used as an internal standard in some legacy methods [1], fails to provide the same level of correction for matrix effects and sample-to-sample variability. The deuterated form is thus essential for achieving the accuracy and precision mandated by regulatory bioanalytical method validation guidelines.

Quantitative Differentiation of N-DesmethylZolmitriptan-d3 Hydrochloride: A Comparative Evidence Guide


Mass Spectrometric Distinction: A Definitive 3.02 Da Mass Shift for Unambiguous Analyte Resolution

N-DesmethylZolmitriptan-d3 Hydrochloride is differentiated from its unlabeled counterpart by the substitution of three hydrogen atoms with deuterium. This results in a parent ion mass increase of approximately 3.02 Da, as confirmed by exact mass calculations [1]. This mass difference is sufficient to ensure complete baseline separation in the mass analyzer (e.g., quadrupole) from the unlabeled N-Desmethyl Zolmitriptan analyte, eliminating any potential for isotopic cross-talk that could compromise quantitative accuracy. In contrast, using the unlabeled compound as an internal standard is impossible due to identical mass-to-charge (m/z) ratios.

Bioanalysis LC-MS/MS Method Validation

High Isotopic Purity: >98% Deuterium Incorporation Minimizes Analytical Interference

The utility of a deuterated internal standard is directly proportional to its isotopic purity. N-DesmethylZolmitriptan-d3 Hydrochloride is characterized by a high isotopic enrichment of >98% (specifically at the d3 position) [1]. This high level of deuterium incorporation minimizes the presence of residual unlabeled (d0) or partially labeled (d1, d2) species. Lower isotopic purity would result in a detectable signal in the mass channel of the unlabeled analyte, leading to an overestimation of its concentration in unknown samples. This specification ensures that the internal standard contributes negligible background signal to the analyte's quantification channel.

Isotopic Purity LC-MS Quality Control

Potency of Parent Analyte: N-Desmethyl Zolmitriptan Exhibits 2-6x Greater 5-HT1B/1D Affinity than Zolmitriptan

The biological relevance of quantifying N-Desmethyl Zolmitriptan is underscored by its superior potency compared to the parent drug. The unlabeled metabolite, for which this deuterated compound serves as the internal standard, demonstrates a 2- to 6-fold higher affinity for the 5-HT1B and 5-HT1D receptors than Zolmitriptan itself [1]. This is a key differentiator from Zolmitriptan and other inactive metabolites like the N-oxide and indole acetic acid derivatives [2]. This higher potency means that the N-desmethyl metabolite contributes a substantial portion of the overall therapeutic effect, making its accurate measurement in pharmacokinetic studies critical.

Pharmacology Receptor Binding Metabolite Activity

Functional Vasoconstrictive Potency: EC50 of 100 nM in Isolated Human Cerebral Arteries

Beyond receptor binding, N-Desmethyl Zolmitriptan demonstrates functional activity by inducing constriction in isolated human cerebral arteries with a half-maximal effective concentration (EC50) of 100 nM . This ex vivo functional assay provides a direct, physiologically relevant measure of the compound's ability to elicit the therapeutic effect of migraine relief (cranial vasoconstriction). This differentiates the active metabolite from inactive metabolites and provides a quantitative benchmark for comparing its potency to other triptans. While Zolmitriptan also induces constriction, the precise potency of the metabolite is critical for understanding the overall pharmacological profile.

Pharmacodynamics Ex Vivo Vasoconstriction

Defined Application Scenarios for N-DesmethylZolmitriptan-d3 Hydrochloride Based on Quantitative Evidence


Validated Bioanalytical Method Development for Zolmitriptan Pharmacokinetic Studies

The primary application scenario is as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the simultaneous quantification of Zolmitriptan and its active metabolite, N-Desmethyl Zolmitriptan, in human plasma. The >98% isotopic purity and +3.02 Da mass shift of N-DesmethylZolmitriptan-d3 Hydrochloride [1] are essential for meeting regulatory guidelines (e.g., FDA, EMA) on bioanalytical method validation. This compound corrects for matrix effects and extraction variability, enabling the precise and accurate measurement of the metabolite across a dynamic range suitable for clinical pharmacokinetic and bioequivalence studies [2].

Metabolite Profiling and Drug-Drug Interaction Studies

In studies aimed at understanding the metabolic fate of Zolmitriptan, particularly the role of CYP1A2 and MAO-A enzymes in the formation and further metabolism of N-Desmethyl Zolmitriptan [1], N-DesmethylZolmitriptan-d3 Hydrochloride is a critical tool. By providing an accurate and precise measure of the active metabolite, this internal standard enables researchers to quantitatively assess how co-administered drugs or genetic polymorphisms affect the formation and clearance of this 2-6x more potent species [2]. This is crucial for predicting potential drug-drug interactions that could alter the efficacy or safety profile of Zolmitriptan.

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

N-DesmethylZolmitriptan-d3 Hydrochloride is used as a reference standard for the identification and quantification of the N-Desmethyl Zolmitriptan impurity in Zolmitriptan drug substance and finished pharmaceutical products. The unlabeled version is a known impurity and active metabolite [1]. The deuterated analog allows for accurate quantification of this specific impurity without interference from the active pharmaceutical ingredient or other related substances. This application is vital for release testing, stability studies, and ensuring batch-to-batch consistency in commercial manufacturing, adhering to ICH guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-DesmethylZolmitriptan-d3Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.